4-Methylcyclohexylmagnesium bromide
CAS No.:
Cat. No.: VC18885862
Molecular Formula: C7H13BrMg
Molecular Weight: 201.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13BrMg |
|---|---|
| Molecular Weight | 201.39 g/mol |
| IUPAC Name | magnesium;methylcyclohexane;bromide |
| Standard InChI | InChI=1S/C7H13.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2,7H,3-6H2,1H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | WYNLCHWHJUOWBX-UHFFFAOYSA-M |
| Canonical SMILES | CC1CC[CH-]CC1.[Mg+2].[Br-] |
Introduction
Structural and Physicochemical Properties
4-Methylcyclohexylmagnesium bromide belongs to the class of Grignard reagents, characterized by a magnesium atom bonded to an organic group (4-methylcyclohexyl) and a halide (bromide). Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 201.39 g/mol | |
| Density | 0.966 g/mL (in THF) | |
| Flash Point | -17°C | |
| Solubility | Soluble in THF, ethers |
The compound’s structure enables it to act as a strong nucleophile, attacking electrophilic centers in carbonyl compounds, epoxides, and halides . Its exact mass is 200.00 g/mol, and the LogP value (3.13) indicates moderate lipophilicity, influencing its reactivity in polar aprotic solvents .
Synthesis and Optimization
The synthesis of 4-methylcyclohexylmagnesium bromide follows the general Grignard reaction protocol:
Key steps include:
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Preparation of Magnesium Surface: Activation of magnesium turnings by etching with iodine or mechanical grinding to remove oxide layers .
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Reaction Conditions: Conducted under nitrogen or argon at temperatures between 20–40°C. The exothermic reaction requires controlled addition to prevent thermal runaway .
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Yield Optimization: Yields range from 70–95%, depending on solvent purity and moisture content. Anhydrous THF is preferred for higher reactivity .
Recent advancements in bromide synthesis, such as solid-state bromine sources (e.g., ), have improved the efficiency of precursor preparation .
Applications in Organic Synthesis
Carbon-Carbon Bond Formation
4-Methylcyclohexylmagnesium bromide is widely used to construct C–C bonds. For example:
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Addition to Carbonyl Groups: Reacts with ketones to form tertiary alcohols:
This reaction is fundamental in synthesizing steroids and terpenes .
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Cross-Coupling Reactions: Catalyzed by transition metals (e.g., Fe, Mn), it participates in Kumada couplings to form biaryl structures:
Such reactions are exploited in pharmaceutical intermediates .
Functional Group Transformations
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Alkylation of Esters: Converts esters to ketones via intermediate alkoxy magnesium species.
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Reduction of Nitriles: Produces primary amines upon hydrolysis .
Structural Analogs and Comparative Reactivity
The methylcyclohexyl group in 4-methylcyclohexylmagnesium bromide provides steric bulk, reducing side reactions in crowded electrophilic environments compared to simpler Grignard reagents .
Recent Research and Innovations
Catalytic Applications
Manganese-catalyzed cross-coupling reactions using 4-methylcyclohexylmagnesium bromide have achieved yields >90% under mild conditions . For instance, the coupling of 4-chlorobenzonitrile with cyclohexylmagnesium chloride using as a catalyst produces 4-cyclohexylbenzonitrile efficiently .
Solid-State Bromide Sources
Innovative methods employing as a bromine precursor have streamlined the synthesis of bromide intermediates, reducing reliance on hazardous liquid bromine .
Mechanistic Insights
DFT studies reveal that the reaction proceeds via a single-electron transfer (SET) mechanism in iron-catalyzed systems, where the Grignard reagent acts as both a nucleophile and a reductant .
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